3-Ethylcarbazole
Overview
Description
3-Ethylcarbazole is a heterocyclic organic compound that belongs to the carbazole family. It is a yellow crystalline powder that has a strong odor and is insoluble in water. It is commonly used in the field of organic chemistry due to its unique properties, such as its high thermal stability and its ability to form stable complexes with metal ions.
Scientific Research Applications
Synthesis and Chemical Reactivity :
- 3-Amino-9-ethylcarbazole is a versatile compound with unique electronic properties and serves as a significant building block in synthetic, pharmaceutical, and material chemistry. Its unique reactivity due to the amino group at position 3 enables a variety of reactions, making it a valuable compound in chemical synthesis (Bondock, Alqahtani, & Fouda, 2019).
Catalytic Applications :
- In a study on the hydrodesulfurization of 4,6-diethyldibenzothiophene, 3-ethylcarbazole demonstrated significant adsorptivity, affecting the reaction rate and catalyst surface interactions. This highlights its potential role in catalysis and the study of poisoning effects on catalysts (Ho & Nguyen, 2004).
Hydrogen Storage :
- N-Ethylcarbazole is a promising liquid organic hydrogen carrier. Studies have shown its capability for hydrogenation and dehydrogenation at moderate temperatures, making it an important material for hydrogen storage applications (Yang et al., 2014).
Optical and Electronic Applications :
- Carbazole complexes exhibit significant non-linear optical properties. Studies have shown that chromium complexation with carbazole can tune these properties, making it suitable for optical applications (Che et al., 2006).
Polymer and Material Science :
- The study of poly(3,6-diamino-9-ethylcarbazole) reveals its use in the creation of molecularly imprinted polymer sensors, offering ultra-sensitive detection of specific biological compounds, demonstrating its potential in biosensor technology (Liu et al., 2018).
Analytical Chemistry Applications :
- 3-Amino-9-ethylcarbazole has been used in derivatization methods for monosaccharide analysis, showing potential for detailed sugar composition analysis in various substances (Zhang, Huang, & Wang, 2007).
properties
IUPAC Name |
3-ethyl-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMRXHOKZAERIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylcarbazole | |
CAS RN |
5599-49-5 | |
Record name | 5599-49-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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